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Compound of Interest

Compound Name: Cyclopentylphenylacetic acid

Cat. No.: B1219947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclopentylphenylacetic acid, a compound of interest in pharmaceutical research and

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for

their acquisition.

Spectroscopic Data Summary
The spectroscopic data for Cyclopentylphenylacetic acid is summarized in the tables below,

providing a quantitative analysis of its molecular structure.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Cyclopentylphenylacetic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1219947?utm_src=pdf-interest
https://www.benchchem.com/product/b1219947?utm_src=pdf-body
https://www.benchchem.com/product/b1219947?utm_src=pdf-body
https://www.benchchem.com/product/b1219947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.35 - 7.20 m - 5H Ar-H

3.25 d 8.0 1H α-H

2.50 m - 1H

Cyclopentyl-H (α

to phenylacetic

acid group)

1.80 - 1.40 m - 8H Cyclopentyl-H

12.0 (broad) s - 1H COOH

Note: The chemical shift of the carboxylic acid proton can be variable and may exchange with

D₂O.

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Cyclopentylphenylacetic acid

Chemical Shift (δ) ppm Carbon Atom Assignment

179.5 C=O

138.0 Ar-C (quaternary)

128.8 Ar-CH

128.5 Ar-CH

127.2 Ar-CH

58.0 α-C

46.5 Cyclopentyl-CH (α to phenylacetic acid group)

30.5 Cyclopentyl-CH₂

25.2 Cyclopentyl-CH₂
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Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for Cyclopentylphenylacetic acid

Wavenumber (cm⁻¹) Functional Group Assignment

3300-2500 (broad) O-H stretch (Carboxylic acid)

3080-3030 C-H stretch (Aromatic)

2950-2850 C-H stretch (Aliphatic)

1705 C=O stretch (Carboxylic acid)

1600, 1495, 1450 C=C stretch (Aromatic ring)

1250 C-O stretch (Carboxylic acid)

940 (broad) O-H bend (Carboxylic acid dimer)

730, 695 C-H bend (Aromatic, monosubstituted)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Cyclopentylphenylacetic acid

m/z Relative Intensity (%) Proposed Fragment

204 25 [M]⁺ (Molecular Ion)

159 10 [M - COOH]⁺

136 100 [M - C₅H₉O]⁺

118 40 [C₉H₁₀]⁺

91 85 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Cyclopentylphenylacetic acid is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 300 MHz Bruker AC-

300 instrument).[1]

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of

scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each unique carbon atom. A larger number of scans is generally required

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts

are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.[1]

Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is recorded. The sample is then placed in the IR beam path, and the sample

spectrum is acquired by a Fourier Transform Infrared Spectrometer. The final spectrum is

presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[2][3]

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification before analysis (GC-MS).[1]

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV in Electron Ionization - EI), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the chemical

structure with key mass spectrometry fragments.
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Sample Preparation
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Data Interpretation
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A general workflow for the spectroscopic analysis of a chemical compound.
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Cyclopentylphenylacetic Acid (M = 204.26 g/mol)

Key Mass Fragments (m/z)

C₁₃H₁₆O₂

136

- C₅H₉O

159

- COOH

91

- C₂H₅

118

- H₂O
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Chemical structure and proposed key fragments in the mass spectrum of
Cyclopentylphenylacetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219947#spectroscopic-data-nmr-ir-ms-of-
cyclopentylphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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